2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPIE and is synthesized through a complex chemical process.
Scientific Research Applications
Synthesis of N-alkylamino Acetophenones
The compound was used in the synthesis of N-alkylamino acetophenones, highlighting its utility in organic synthesis (Albright & Lieberman, 1994).
Polymer Research
It played a role in the study of the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating its importance in polymer research (Coskun et al., 1998).
Photoinduced Alkylation in Chemical Synthesis
The compound was involved in a study on the photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes for the synthesis of monoprotected 1,4-diketones, demonstrating its relevance in advanced chemical synthesis techniques (Mosca et al., 2001).
Oxidation Studies
Research on the oxidation of 1,3-Dioxacyclanes with Oxone and Potassium Persulfate catalyzed by 2,2,5,5-Tetramethyl-4-Phenyl-3-Imidazoline-3-Oxide-1-Oxyl included this compound, showing its application in oxidation reaction studies (Akbalina et al., 2001).
Biological Evaluation as Anti-inflammatory Agents
The compound was used in the synthesis and biological evaluation of new chalcone derivatives as potential anti-inflammatory agents, indicating its potential in medicinal chemistry (Rehman et al., 2022).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)11-3-5-12(6-4-11)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQQHXQUCKJQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187048 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263365-54-3 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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